molecular formula C24H17BrClN3O4 B2843384 (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 522655-73-8

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Cat. No.: B2843384
CAS No.: 522655-73-8
M. Wt: 526.77
InChI Key: OKPACJIYZJSRSE-UHFFFAOYSA-N
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Description

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Methoxylation: Attachment of the methoxy group to the aromatic ring.

    Nitration: Introduction of the nitro group.

    Formation of the cyano group:

    Amidation: Formation of the amide bond.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups such as nitro or cyano groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar aromatic structure.

    4-Bromomethcathinone: Another stimulant with bromine substitution.

    4-Chloroamphetamine: A psychoactive compound with a similar chlorine substitution.

Uniqueness

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClN3O4/c1-15-10-21(29(31)32)7-8-22(15)28-24(30)18(13-27)11-17-12-19(25)4-9-23(17)33-14-16-2-5-20(26)6-3-16/h2-12H,14H2,1H3,(H,28,30)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPACJIYZJSRSE-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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